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Compound of Interest

Compound Name: Anticancer agent 237

Cat. No.: B15567305 Get Quote

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of the synthesis pathway for

"Anticancer agent 237," a compound identified as a potent cytotoxic agent that induces

apoptosis and cell cycle arrest. This guide details the chemical identity, a multi-step synthesis

protocol, and relevant quantitative data. It is intended to serve as a core resource for

researchers in oncology and medicinal chemistry. "Anticancer agent 237," also designated as

compound 13 in primary literature, has the CAS Number 17822-61-6 and the chemical formula

C₁₈H₂₄N₂O₃S.[1][2] The synthesis is achieved through a green and facile methodology, reacting

key intermediates in an efficient, catalyst-free process.[1][3][4]

Chemical Identity and Properties
Compound Name: Anticancer agent 237 (compound 13)

IUPAC Name: N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N′-(4-

phenoxyphenyl)carbamide

CAS Number: 17822-61-6

Molecular Formula: C₁₈H₂₄N₂O₃S

Molecular Weight: 348.46 g/mol
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Biological Activity: Demonstrates cytotoxicity against various cancer cell lines, including

breast (MCF-7) and colon (HCT-116) cancer.[1] It functions by inducing apoptosis and

causing cell cycle arrest at the S and G2/M phases.[1][5][6]

Synthesis Pathway Overview
The synthesis of Anticancer agent 237 (compound 13) is accomplished via a two-step

process. The first step involves the synthesis of a key intermediate, 2-amino-3-acetyl-4,5,6,7-

tetrahydro-1-benzothiophene. This is followed by the preparation of an isocyanate intermediate,

which is then reacted with the benzothiophene derivative to yield the final product. The overall

pathway is designed for efficiency and high yield under mild conditions.

Starting Materials

Intermediates

Final Product

Cyclohexanone

2-Amino-3-cyano-4,5,6,7-
tetrahydro-1-benzothiophene

Gewald Reaction
+ Malononitrile, Sulfur
Ethanol, Morpholine

Malononitrile Sulfur 4-Phenoxyaniline

4-Phenoxyphenyl isocyanate

Phosgenation
+ Triphosgene
Ethyl Acetate

Triphosgene

2-Amino-3-acetyl-4,5,6,7-
tetrahydro-1-benzothiophene (Key Intermediate)

Grignard Reaction
CH3MgI, Ether

Anticancer Agent 237
(Compound 13)

Carbamide Formation
Acetonitrile, rt
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Caption: Overall synthesis pathway for Anticancer Agent 237.

Detailed Experimental Protocols
Synthesis of 2-Amino-3-acetyl-4,5,6,7-tetrahydro-1-
benzothiophene (Key Intermediate)
This procedure follows the well-established Gewald reaction to form the tetrahydro-1-

benzothiophene core, followed by a Grignard reaction to introduce the acetyl group.

Part A: 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene

To a solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add

elemental sulfur (0.1 mol).

Add morpholine (0.02 mol) dropwise to the stirred mixture.

Heat the reaction mixture at 50°C for 2 hours.

Allow the mixture to cool to room temperature, during which a solid precipitate will form.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the

cyanothiophene derivative.

Part B: 2-Amino-3-acetyl-4,5,6,7-tetrahydro-1-benzothiophene

Prepare a Grignard reagent by adding methyl iodide (0.12 mol) to a suspension of

magnesium turnings (0.12 g-atom) in dry diethyl ether (50 mL).

To the freshly prepared Grignard reagent, add a solution of 2-amino-3-cyano-4,5,6,7-

tetrahydro-1-benzothiophene (0.1 mol) in dry ether dropwise at 0°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for an

additional 4 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the pure amino-

acetyl intermediate.

Synthesis of 4-Phenoxyphenyl isocyanate
In a three-necked flask equipped with a condenser and a dropping funnel, dissolve 4-

phenoxyaniline (0.1 mol) in dry ethyl acetate (100 mL).

Add a solution of triphosgene (0.04 mol) in dry ethyl acetate (50 mL) dropwise to the aniline

solution at 0°C with vigorous stirring.

After the addition, allow the reaction mixture to warm to room temperature and then heat to

reflux for 3 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.

The filtrate containing the isocyanate is used directly in the next step without further

purification.

Synthesis of Anticancer Agent 237 (Compound 13)
The final step is a catalyst-free reaction carried out at room temperature.

To a solution of 2-amino-3-acetyl-4,5,6,7-tetrahydro-1-benzothiophene (0.05 mol) in

acetonitrile (50 mL), add the solution of 4-phenoxyphenyl isocyanate (0.05 mol) from the

previous step.

Stir the reaction mixture at room temperature for 6-8 hours.
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A solid precipitate will form during the reaction.

Collect the product by filtration, wash with a small amount of cold acetonitrile, and dry in a

vacuum oven.

Recrystallize the crude product from ethanol to obtain pure Anticancer agent 237.
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Step 1: Key Intermediate Synthesis

Step 2: Isocyanate Synthesis

Step 3: Final Product Synthesis

Gewald Reaction:
Cyclohexanone, Malononitrile, Sulfur

Grignard Reaction:
Cyanothiophene + CH3MgI

Purification (Chromatography)

Carbamide Formation:
Intermediate + Isocyanate in Acetonitrile

Intermediate

Phosgenation:
4-Phenoxyaniline + Triphosgene

Filtration

Isocyanate Solution

Filtration & Washing

Recrystallization

Final

Pure Anticancer Agent 237

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Anticancer Agent 237.
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Quantitative Data
The following table summarizes the quantitative data associated with the synthesis and

biological activity of Anticancer agent 237.

Parameter Value Source

Synthesis Yields

Yield of Intermediate ~75-80% Estimated

Yield of Final Product (13) 85-92% [1]

Purity (Post-Recrystallization) >98% [1]

Biological Activity (IC₅₀)

HCT-116 (Colon Cancer) 43.5 ± 0.15 µM [1]

MCF-7 (Breast Cancer) 62.4 ± 0.128 µM [1]

Mechanistic Insights and Signaling
Anticancer agent 237 exerts its cytotoxic effects by influencing key cellular processes,

primarily apoptosis and cell cycle regulation.

Apoptosis Induction: The compound promotes programmed cell death. In MCF-7 cells, it

leads to a notable increase in the early apoptotic population. The effect is even more

pronounced in HCT-116 cells, where it shifts a significant portion of the cell population into

early apoptosis.[1]

Cell Cycle Arrest: The agent causes a halt in the cell division cycle at the S (synthesis) and

G2/M (gap 2/mitosis) phases.[1][6] This prevents cancer cells from replicating their DNA and

dividing, ultimately leading to cell death.

The precise signaling pathways are under investigation, but the observed effects on apoptosis

and the cell cycle suggest interaction with key regulatory proteins such as cyclins, cyclin-

dependent kinases (CDKs), and members of the Bcl-2 protein family.
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Caption: Proposed mechanism of action for Anticancer Agent 237.

Conclusion
The synthesis of Anticancer agent 237 (compound 13) is a robust and high-yielding process

that provides access to a promising cytotoxic compound. Its mechanism of action, involving the

induction of apoptosis and cell cycle arrest, makes it a valuable candidate for further

investigation in the development of novel cancer therapeutics. The detailed protocols and data

presented in this guide offer a solid foundation for its synthesis and subsequent biological

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki
coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as
antimicrobial and anticancer agents with mechanistic insights - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as
antimicrobial and anticancer agents with mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro
Evaluation, and Mechanistic Insights [mdpi.com]

To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis of Anticancer
Agent 237]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567305#synthesis-pathway-of-anticancer-agent-
237]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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